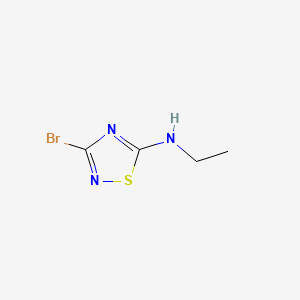![molecular formula C6H3BrClN3O B6609659 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2866318-18-3](/img/structure/B6609659.png)
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,1-f][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate halogenating agents. For instance, treating pyrroles with ammonium chloride, Aliquat 336, and sodium hypochlorite can yield the desired compound . Another method involves the regioselective intramolecular cyclization of pyrroles in the presence of triphenylphosphine, bromine, and triethylamine in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxo derivatives.
Aplicaciones Científicas De Investigación
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Lacks the chlorine atom but shares similar structural features and reactivity.
2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-4-one: Contains two chlorine atoms instead of bromine and chlorine.
Uniqueness
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound.
Propiedades
IUPAC Name |
7-bromo-2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3O/c7-4-2-1-3-5(12)9-6(8)10-11(3)4/h1-2H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJAAHXLMXNGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=NN2C(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)


![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)


![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)
![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)
![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
